molecular formula C15H14BrNO2 B2804202 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide CAS No. 847750-33-8

4-(bromomethyl)-N-(4-methoxyphenyl)benzamide

Cat. No. B2804202
CAS RN: 847750-33-8
M. Wt: 320.186
InChI Key: JFAITGRHGWJZLX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N-(4-methoxyphenyl)benzamide, also known as BMMPB, is a chemical compound that belongs to the family of benzamides. It is a white crystalline powder that is commonly used in scientific research. BMMPB has been shown to exhibit various biological activities, making it a valuable tool in the field of pharmacology and drug discovery.

Mechanism of Action

The exact mechanism of action of 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in various cellular processes. For example, 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and physiological effects:
4-(bromomethyl)-N-(4-methoxyphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. Additionally, 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-(bromomethyl)-N-(4-methoxyphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, it exhibits potent biological activities, making it a valuable tool for the study of various cellular processes. However, there are also limitations to the use of 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide. One potential direction is the development of new analogs with improved biological activities and reduced toxicity. Additionally, the exact mechanism of action of 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide needs to be further elucidated to fully understand its potential therapeutic applications. Furthermore, the use of 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide in combination with other drugs or therapies should be explored to determine its potential synergy and efficacy. Overall, 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide is a valuable tool in the field of pharmacology and drug discovery, and its continued study has the potential to lead to the development of new treatments for various diseases.

Synthesis Methods

4-(bromomethyl)-N-(4-methoxyphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 4-bromoaniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with benzoyl chloride. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-(bromomethyl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its biological activities. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide has also been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics. Additionally, 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

4-(bromomethyl)-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-14-8-6-13(7-9-14)17-15(18)12-4-2-11(10-16)3-5-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAITGRHGWJZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-N-(4-methoxyphenyl)benzamide

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